molecular formula C18H17ClN2O3S B3424422 ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate CAS No. 34749-22-9

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Cat. No.: B3424422
CAS No.: 34749-22-9
M. Wt: 376.9 g/mol
InChI Key: HJLNLVIQJYXVBB-UHFFFAOYSA-N
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Description

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a chemical compound with the molecular formula C18H17ClN2O3S It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves the reaction between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The phenothiazine moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenothiazine core.

Scientific Research Applications

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves its interaction with molecular targets in biological systems. The phenothiazine core is known to interact with various receptors and enzymes, potentially affecting cellular processes. The exact pathways and targets depend on the specific context of its use, such as its role in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenothiazine core with a chloropropanoyl group and carbamate functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNLVIQJYXVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378172
Record name ZINC03882437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34749-22-9, 119407-03-3
Record name Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34749-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC03882437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
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ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
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ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
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